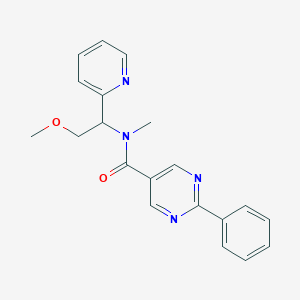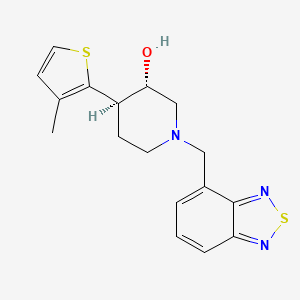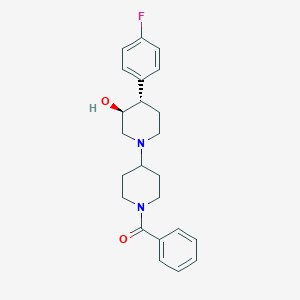![molecular formula C23H31N3O5 B3796577 N-(2,5-dimethoxyphenyl)-3-[3-[(5-methylfuran-2-yl)methylamino]-3-oxopropyl]piperidine-1-carboxamide](/img/structure/B3796577.png)
N-(2,5-dimethoxyphenyl)-3-[3-[(5-methylfuran-2-yl)methylamino]-3-oxopropyl]piperidine-1-carboxamide
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-3-[3-[(5-methylfuran-2-yl)methylamino]-3-oxopropyl]piperidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a carboxamide group, and a furan moiety, making it a unique structure for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-3-[3-[(5-methylfuran-2-yl)methylamino]-3-oxopropyl]piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, often using carboxylic acid derivatives and amines.
Attachment of the Furan Moiety: The furan ring is attached through a nucleophilic substitution reaction, where the furan derivative reacts with a suitable leaving group on the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
N-(2,5-dimethoxyphenyl)-3-[3-[(5-methylfuran-2-yl)methylamino]-3-oxopropyl]piperidine-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2,5-dimethoxyphenyl)-3-[3-[(5-methylfuran-2-yl)methylamino]-3-oxopropyl]piperidine-1-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, and cellular metabolism.
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-[3-[(5-methylfuran-2-yl)methylamino]-3-oxopropyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O5/c1-16-6-8-19(31-16)14-24-22(27)11-7-17-5-4-12-26(15-17)23(28)25-20-13-18(29-2)9-10-21(20)30-3/h6,8-10,13,17H,4-5,7,11-12,14-15H2,1-3H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEGNPAPADIUJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC(=O)CCC2CCCN(C2)C(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-methoxyphenyl)-5-[(5-methyl-2-pyrazinyl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B3796497.png)
![(2R,4S)-4-hydroxy-1-[4-(1H-indol-3-yl)butanoyl]piperidine-2-carboxylic acid](/img/structure/B3796505.png)
![1-butyl-4-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]piperazin-2-one](/img/structure/B3796512.png)
![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-{ethyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}acetamide](/img/structure/B3796518.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-fluorobenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3796519.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B3796526.png)


![3-(1-{[1-(2-furylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine](/img/structure/B3796554.png)
![3-ethyl-1-[4-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]piperidin-3-ol](/img/structure/B3796562.png)
![N-cyclopentyl-2-({2-[(3-methylpyridin-2-yl)amino]ethyl}amino)propanamide](/img/structure/B3796565.png)
![4-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}morpholine](/img/structure/B3796566.png)

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[(3-methyl-3-oxetanyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B3796580.png)
